molecular formula C3H6N4O5 B14701206 N,N'-Dimethyl-N,N'-dinitrourea CAS No. 25466-50-6

N,N'-Dimethyl-N,N'-dinitrourea

Cat. No.: B14701206
CAS No.: 25466-50-6
M. Wt: 178.10 g/mol
InChI Key: FEQAJOCLTADZKX-UHFFFAOYSA-N
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Description

N,N’-Dimethyl-N,N’-dinitrourea is an organic compound with the molecular formula C₃H₆N₄O₅ and a molecular weight of 178.1035 g/mol It is a derivative of urea, characterized by the presence of two nitro groups and two methyl groups attached to the nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

N,N’-Dimethyl-N,N’-dinitrourea can be synthesized through the nitration of dimethylurea using a mixture of sulfuric acid and nitric acid . The reaction typically involves careful control of temperature and concentration to ensure the desired product is obtained with high purity.

Industrial Production Methods

While specific industrial production methods for N,N’-Dimethyl-N,N’-dinitrourea are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reagent concentrations, to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

N,N’-Dimethyl-N,N’-dinitrourea undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N’-Dimethyl-N,N’-dinitrourea has several applications in scientific research:

Mechanism of Action

The mechanism by which N,N’-Dimethyl-N,N’-dinitrourea exerts its effects involves interactions with molecular targets and pathways. The nitro groups play a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound’s structure enables it to interact with specific enzymes and receptors, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Similar Compounds

    N,N’-Dinitrourea: Similar in structure but lacks the methyl groups.

    N,N’-Dimethylurea: Lacks the nitro groups, making it less reactive.

    N,N’-Dimethyl-N,N’-dinitroguanidine: Contains a guanidine group instead of a urea group, leading to different chemical properties.

Uniqueness

Its ability to undergo various chemical reactions and its potential use in multiple fields make it a compound of significant interest .

Properties

CAS No.

25466-50-6

Molecular Formula

C3H6N4O5

Molecular Weight

178.10 g/mol

IUPAC Name

1,3-dimethyl-1,3-dinitrourea

InChI

InChI=1S/C3H6N4O5/c1-4(6(9)10)3(8)5(2)7(11)12/h1-2H3

InChI Key

FEQAJOCLTADZKX-UHFFFAOYSA-N

Canonical SMILES

CN(C(=O)N(C)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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